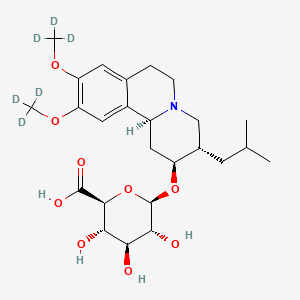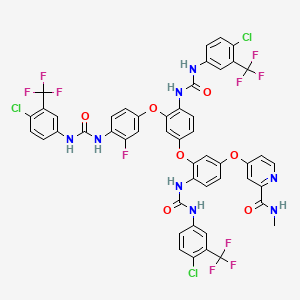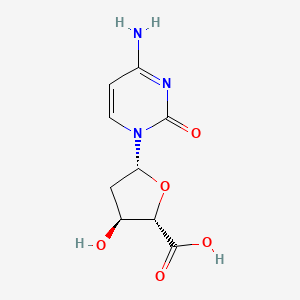
4-(Hydroxymethyl)octane-1,3,4,5,8-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)octane-1,3,4,5,8-pentol is a chemical compound with the molecular formula C₁₀H₂₂O₆ and a molecular weight of 238.28 g/mol. It is a useful research chemical and is often employed as a building block in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol typically involves multi-step organic reactions. One common method includes the hydroxylation of octane derivatives under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis involves optimized reaction conditions and the use of catalysts to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)octane-1,3,4,5,8-pentol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)octane-1,3,4,5,8-pentol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Employed in biochemical studies to understand metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. Detailed studies on its mechanism of action are ongoing and may reveal more specific pathways and targets.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Hydroxymethyl)octane-1,3,4,5,8-pentol include:
- 4-(2-Hydroxyethyl)octane-1,3,4,5,8-pentol
- Other hydroxylated octane derivatives
Uniqueness
What sets this compound apart is its specific arrangement of hydroxyl groups, which can confer unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H22O6 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)octane-1,3,4,5,8-pentol |
InChI |
InChI=1S/C10H22O6/c11-5-1-2-8(14)10(16,4-7-13)9(15)3-6-12/h8-9,11-16H,1-7H2 |
Clave InChI |
QECXMPZQURVQOZ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(CCO)(C(CCO)O)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
![(3aR,4S,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B13858487.png)
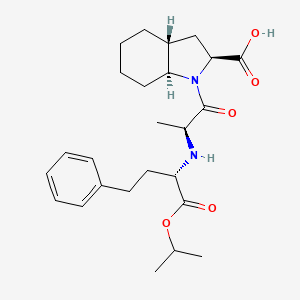
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)
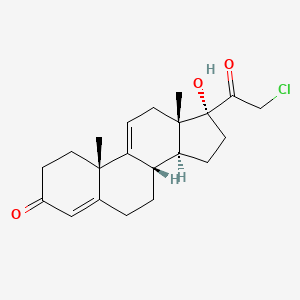
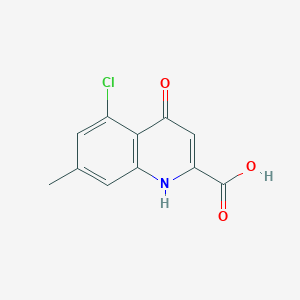
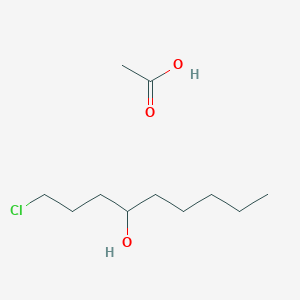
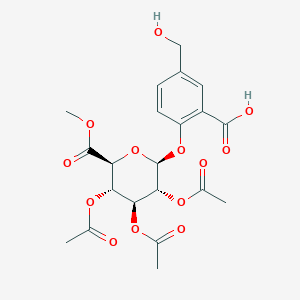
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)
